molecular formula C7H8N2O2 B8081474 2-{2-nitrovinyl}-1-methyl-1H-pyrrole

2-{2-nitrovinyl}-1-methyl-1H-pyrrole

Cat. No.: B8081474
M. Wt: 152.15 g/mol
InChI Key: NHVYARKRYOUKFA-XQRVVYSFSA-N
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Description

2-{2-Nitrovinyl}-1-methyl-1H-pyrrole is a nitrovinyl-substituted pyrrole derivative characterized by a nitrovinyl group at the 2-position and a methyl group at the 1-position of the pyrrole ring. Nitrovinyl heterocycles are known for their biological activity, including antiprotozoal, antimicrobial, and coccidiostatic properties . The methyl group may enhance lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name

1-methyl-2-[(Z)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYARKRYOUKFA-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with a nitroalkene. One common method is the condensation reaction between 1-methyl-1H-pyrrole and 2-nitroethene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group.

Industrial Production Methods

Industrial production of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-nitrovinyl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-nitrovinyl}-1-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analog: 2-(2-Nitrovinyl)Furan (G-0)

G-0, a furan-based analog, serves as the closest comparator. Below is a detailed comparison:

Table 1: Key Properties of 2-{2-Nitrovinyl}-1-Methyl-1H-Pyrrole vs. 2-(2-Nitrovinyl)Furan (G-0)
Property 2-{2-Nitrovinyl}-1-Methyl-1H-Pyrrole 2-(2-Nitrovinyl)Furan (G-0)
Core Heterocycle Pyrrole (5-membered, N-containing) Furan (5-membered, O-containing)
Substituents 1-methyl, 2-nitrovinyl 2-nitrovinyl
Biological Activity Hypothesized antimicrobial/antiprotozoal* Confirmed: Antiprotozoal (Eimeria tenella, Trypanosoma cruzi), antimicrobial (Staphylococcus epidermidis, Candida albicans)
Stability Unknown Sublimates readily; stability enhanced via cyclodextrin complexation (e.g., SBE-β-CD)
Toxicity No data Non-genotoxic, non-mutagenic; moderate acute toxicity (LD₅₀: 300–500 mg/kg, oral)
Synthesis Likely via nitrovinyl addition to pyrrole Patented methods: Nitrovinyl functionalization of furan
Key Differences:

Lipophilicity : The 1-methyl group on the pyrrole derivative may increase membrane permeability, enhancing bioavailability.

Stability : G-0’s sublimation tendency necessitates formulation with cyclodextrins ; the pyrrole analog’s stability profile remains unstudied but could differ due to intermolecular interactions.

Other Pyrrole Derivatives

describes pyrrole derivatives with alkynyl and methoxy substituents (e.g., compounds 6j, 6k, 6l). While these lack the nitrovinyl group, their synthesis methodologies (e.g., Sonogashira coupling, methylation) may inform routes for synthesizing 2-{2-nitrovinyl}-1-methyl-1H-pyrrole. Notably, nitrovinyl functionalization would require distinct reagents (e.g., nitroethylene equivalents) compared to alkynyl/methoxy groups .

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